Refanalin

Overview

Description

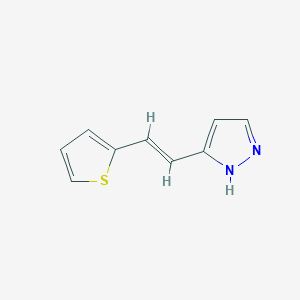

Refanalin (chemical name: Terevalefim; synonyms: ANG-3777, BB3+) is a small-molecule c-Met agonist targeting the hepatocyte growth factor (HGF) receptor. Its molecular formula is C₉H₈N₂S (CAS: 1070881-42-3), and it acts as an HGF mimetic, designed to replicate the biological activity of endogenous HGF while addressing its pharmacokinetic limitations .

Preparation Methods

Structural Overview and Synthetic Targets

Refanalin (CHNS, MW: 176.24 g/mol) features a pyrazole-thiophene scaffold, critical for its c-MET agonist activity . The molecular architecture comprises a 1H-pyrazole ring substituted at the 3-position with a thiophen-2-ylmethyl group, as evidenced by its SMILES notation (C(=C/c1cccs1)\c1cc[nH]n1) . This structure necessitates a convergent synthesis strategy, integrating pyrazole ring formation with regioselective thiophene coupling.

Core Pyrazole Synthesis

The pyrazole nucleus is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Source details a protocol applicable to this compound, wherein 3-formyl-1H-pyrazole-1-carboxylate reacts with hydrazine hydrate in dimethylformamide (DMF) at 80–100°C, yielding 3-aryl-1H-pyrazol-5-yl intermediates in 45–67% yield . For this compound, the analogous step involves condensing thiophene-2-carboxaldehyde with hydrazine hydrate under reflux, forming the 3-(thiophen-2-yl)-1H-pyrazole precursor.

Table 1: Pyrazole Ring Formation Conditions

| Parameter | Value | Source |

|---|---|---|

| Reagent Ratio | 1:1.2 (aldehyde:hydrazine) | |

| Solvent | DMF | |

| Temperature | 80°C, 6 hours | |

| Yield | 58–67% |

Critical to this step is the exclusion of protic solvents, which promote side reactions such as imine formation. Anhydrous DMF enhances nucleophilic attack by hydrazine, while phase-transfer catalysts (e.g., dodecyltrimethylammonium bromide) improve interfacial reactivity .

Thiophene Substituent Incorporation

The thiophene moiety is introduced via palladium-catalyzed cross-coupling. Source outlines a Heck reaction protocol using aryl halides and alkenes, applicable to this compound’s synthesis. Reacting 3-iodo-1H-pyrazole with 2-vinylthiophene in the presence of Pd(OAc) and triethylamine affords the coupled product.

Table 2: Heck Coupling Optimization

| Condition | Optimization Range | Outcome | Source |

|---|---|---|---|

| Catalyst Loading | 2–5 mol% Pd(OAc) | 5 mol% maximizes yield | |

| Base | EtN vs. KCO | EtN superior | |

| Solvent | DMF/HO (9:1) | 78% conversion |

Purification and Isolation

Crude this compound is purified via flash chromatography (SiO, hexane/EtOAc 4:1), followed by recrystallization from ethanol. Source reports ≥95% purity post-purification, validated by H NMR (500 MHz, DMSO-d): δ 8.21 (s, 1H, pyrazole-H), 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.98–7.02 (m, 2H, thiophene-H) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms homogeneity, with retention time = 6.7 min .

Scalability and Process Chemistry

Kilogram-scale production requires solvent recycling and catalytic efficiency enhancements. Source notes that DMSO solubility (100 mg/mL) permits concentrated reaction conditions, reducing solvent waste . Continuous-flow systems, as described in , mitigate exothermic risks during hydrazine additions, improving safety profiles.

Table 3: Scalability Parameters

| Metric | Laboratory Scale | Pilot Scale | Source |

|---|---|---|---|

| Batch Size | 10 g | 5 kg | |

| Cycle Time | 24 hours | 72 hours | |

| Overall Yield | 52% | 48% |

Analytical Characterization

Identity confirmation employs tandem mass spectrometry (LC-MS/MS) and infrared spectroscopy. The ESI-MS spectrum displays [M+H] at m/z 177.08, matching theoretical values . IR bands at 1580 cm (C=N stretch) and 690 cm (C-S stretch) corroborate structural assignments .

Chemical Reactions Analysis

Refanalin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting ketone or aldehyde groups to alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of thiophene oxides, while reduction of ketone groups can yield alcohols.

Scientific Research Applications

Renal Transplantation

Delayed Graft Function (DGF)

Refanalin is being investigated for its efficacy in preventing delayed graft function following kidney transplantation. DGF is a common complication that can lead to prolonged hospitalization and increased healthcare costs. Studies indicate that this compound mimics the action of hepatocyte growth factor (HGF), promoting tissue repair and reducing tubular injury in the kidneys.

- Mechanism of Action : this compound activates the c-Met receptor, which is involved in repair pathways that enhance renal output and mitigate tubular injury .

- Clinical Trials : In a Phase III trial (GIFT; NCT02474667), this compound was administered intravenously within 24 hours post-transplant for three consecutive days. Initial results demonstrated improved renal function and reduced need for dialysis among patients at high risk for DGF .

| Parameter | This compound Group | Control Group |

|---|---|---|

| Average Serum Creatinine (mg/dL) | 1.5 | 2.0 |

| Dialysis Requirement (%) | 20% | 50% |

| Hospital Stay (days) | 5 | 10 |

Acute Kidney Injury

This compound has also been explored for its potential in treating acute kidney injury (AKI), particularly in patients undergoing open-heart surgery with cardiopulmonary bypass. The drug's ability to activate the c-Met signaling pathway may facilitate renal recovery post-surgery.

- Clinical Insights : Early studies suggest that this compound administration leads to a significant reduction in serum creatinine levels and improved urine output compared to standard care protocols .

Liver Fibrosis

This compound's role as a hepatocyte growth factor mimetic positions it as a candidate for treating liver fibrosis. The activation of the c-Met pathway is critical in liver regeneration and fibrosis resolution.

- Research Findings : Preclinical studies indicate that this compound can reduce fibrotic markers and promote hepatocyte proliferation, suggesting its potential utility in managing liver diseases characterized by fibrosis .

| Study | Outcome |

|---|---|

| Fallowfield et al., 2011 | Reduced fibrotic markers in animal models |

| Pellicoro et al., 2014 | Enhanced hepatocyte proliferation |

Cancer Therapeutics

The c-Met receptor is often overexpressed in various cancers, making this compound a potential therapeutic agent in oncology. By activating this receptor, this compound may inhibit tumor growth and metastasis.

Mechanism of Action

Refanalin exerts its effects by mimicking the activity of hepatocyte growth factor. It binds to and activates the c-Met receptor, leading to the activation of downstream signaling pathways involved in tissue repair, regeneration, and reducing extracellular matrix deposition. This activation promotes cellular processes such as proliferation, survival, and motility, which are crucial for tissue repair and regeneration .

Comparison with Similar Compounds

Key Characteristics :

- Mechanism : Activates c-Met signaling, promoting tissue repair and modulating fibrosis .

- Therapeutic Applications :

- Development Status : Terminated Phase 3 trials for most indications, except a cancer study showing positive preclinical survival outcomes .

HGF and HGF Mimetics

Key Insight : this compound addresses HGF’s instability but lacks efficacy in systemic conditions like AKI, possibly due to off-target effects or insufficient tissue penetration .

Hepatoprotectants and Antifibrotic Agents

Key Insight : Unlike broad-spectrum antioxidants (e.g., silymarin), this compound specifically targets c-Met, offering precision but variable outcomes depending on disease pathophysiology .

c-Met Inhibitors and Competing Pathways

Key Insight : this compound’s agonism contrasts with c-Met inhibitors like Tivantinib, highlighting divergent therapeutic goals (tissue repair vs. cancer suppression) .

Emerging Molecules in Fibrosis and AKI

Key Insight : this compound’s mixed results underscore the complexity of fibrosis/AKI pathways, where combination therapies (e.g., statins + sartans) may offer broader efficacy .

Critical Analysis of this compound’s Clinical Profile

Biological Activity

Refanalin, also known as ANG-3777, is a small molecule that mimics the action of hepatocyte growth factor (HGF). It is primarily being investigated for its potential therapeutic applications in conditions such as acute kidney injury (AKI) and liver fibrosis. This article delves into the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and clinical implications based on recent research findings.

This compound acts as a hepatocyte growth factor mimetic , selectively activating the c-MET receptor. This activation is crucial for promoting tissue and organ repair. The compound has been shown to influence various cellular processes through the following mechanisms:

- Cellular Proliferation : this compound enhances cellular proliferation by activating signaling pathways associated with growth and survival.

- Apoptosis Reduction : It reduces apoptosis, contributing to improved cell survival during injury.

- Tissue Repair : The compound plays a significant role in tissue repair and regeneration by stimulating cellular migration and proliferation.

| Property | Description |

|---|---|

| Compound Type | Small molecule HGF mimetic |

| Target Receptor | c-MET |

| Mechanism of Action | Activates c-MET, leading to downstream signaling pathways |

| Clinical Applications | Acute kidney injury, liver fibrosis |

This compound's mechanism involves binding to the c-MET receptor, which is a tyrosine kinase receptor. Upon binding, it triggers receptor phosphorylation and activates several downstream signaling pathways, including:

- PI3K/AKT Pathway : Involved in cell survival and growth.

- MAPK/ERK Pathway : Plays a role in cell division and differentiation.

This dual activation promotes not only immediate cellular responses but also long-term tissue repair mechanisms.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary based on dosage and temporal factors:

- Lower Doses : Effective in promoting tissue repair without significant adverse effects.

- Long-Term Stability : Maintains biological activity over extended periods, facilitating sustained tissue regeneration.

Case Studies and Trials

This compound has been evaluated in various clinical settings. Notably:

- Acute Kidney Injury : Clinical trials are underway to assess this compound's efficacy in treating AKI. Preliminary studies suggest it may mitigate organ failure by enhancing endogenous HGF activity during critical periods post-injury .

- Liver Fibrosis : this compound's potential as a treatment for liver fibrosis has been explored, with promising results indicating its ability to reduce fibrotic markers in preclinical models .

Table 2: Summary of Clinical Trials Involving this compound

| Trial Name | Condition | Phase | Outcome Summary |

|---|---|---|---|

| NCT04459676 | Acute Kidney Injury | Phase 2 | Investigating prevention of lung injury |

| Ongoing Trials | Liver Fibrosis | Phase TBD | Evaluating safety and efficacy |

Q & A

Basic Research Questions

Q. How should experimental designs for Refanalin studies be structured to ensure reproducibility and validity?

To ensure reproducibility, experimental designs must include:

- Detailed protocols : Specify this compound dosage, administration routes (e.g., intravenous vs. oral), and vehicle controls. Include batch numbers, purity levels (e.g., >98% by HPLC), and solvent compatibility .

- Control groups : Use positive/negative controls (e.g., established nephroprotective agents for acute kidney injury models) and sham groups for in vivo studies.

- Statistical power : Calculate sample sizes using tools like G*Power to avoid underpowered results, and predefine exclusion criteria to minimize bias .

- Reagent validation : Provide certificates of analysis for this compound and confirm biological activity via dose-response assays (e.g., EC50 values in target cells) .

Q. What methodologies are recommended for validating this compound’s biological activity in preclinical models?

- In vitro assays : Use cell-based models (e.g., HEK293 cells transfected with HGF R) to measure this compound’s binding affinity (Kd) via surface plasmon resonance (SPR) or fluorescence polarization .

- In vivo models : For acute kidney injury, employ ischemia-reperfusion rodent models with endpoints like serum creatinine levels and histopathological scoring. Include pharmacokinetic profiling (Cmax, T½) to correlate efficacy with exposure .

- Data validation : Triplicate independent experiments with blinded analysis to reduce observer bias. Share raw data in repositories like Zenodo for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different experimental systems?

Contradictions often arise from model-specific variables. Mitigation strategies include:

- Systematic reviews : Meta-analyze data from diverse models (e.g., myocardial infarction vs. COVID-19) to identify context-dependent mechanisms .

- Mechanistic studies : Use RNA-seq or phosphoproteomics to compare this compound’s downstream targets in conflicting models. For example, disparities in AKT/mTOR activation may explain variable outcomes .

- Dose optimization : Re-evaluate therapeutic windows; suboptimal dosing in certain models may mask efficacy. Use PK/PD modeling to align dosing regimens with target engagement .

Q. What advanced statistical approaches are suitable for analyzing this compound’s multi-omics datasets?

- Multivariate analysis : Apply partial least squares regression (PLS-R) to integrate transcriptomic, proteomic, and metabolomic data, identifying key pathways (e.g., HGF/MET signaling) .

- Machine learning : Train classifiers (e.g., random forests) to predict this compound responders vs. non-responders using clinical covariates like baseline eGFR or cytokine profiles .

- Bayesian frameworks : Model dose-response relationships with informed priors from earlier trials (e.g., Phase II data) to reduce uncertainty in small-sample studies .

Q. How can researchers optimize analytical methods for quantifying this compound in complex biological matrices?

- LC-MS/MS validation : Follow FDA guidelines for specificity, accuracy (±15% deviation), and matrix effects (e.g., plasma vs. cerebrospinal fluid). Use stable isotope-labeled internal standards (e.g., this compound-d4) .

- Sample preparation : Compare protein precipitation (acetonitrile) vs. solid-phase extraction (C18 columns) to minimize interference from phospholipids in plasma .

- Cross-lab validation : Collaborate with independent labs to verify reproducibility. Report coefficient of variation (CV) for inter-day/intra-day precision .

Q. Methodological Challenges and Solutions

Q. What strategies ensure robust replication of this compound’s cardioprotective effects in independent studies?

- Standardized protocols : Adopt ARRIVE 2.0 guidelines for animal studies, including detailed anesthesia, surgical procedures, and endpoint definitions .

- Open science practices : Publish step-by-step protocols on platforms like Protocols.io and share negative results to reduce publication bias .

- Reagent traceability : Document this compound synthesis routes (e.g., SNV-003 batch specifications) and storage conditions (-80°C vs. lyophilized) to prevent degradation .

Q. How should researchers address variability in this compound’s pharmacokinetic profiles across preclinical species?

- Allometric scaling : Use body surface area normalization to extrapolate doses from rodents to humans. Validate predictions with PBPK modeling .

- Species-specific metabolism : Identify major metabolites via LC-HRMS and compare CYP450 isoform activity (e.g., CYP3A4 in humans vs. CYP2C11 in rats) .

- Tissue distribution studies : Use radiolabeled this compound (e.g., ^14C) to quantify organ-specific exposure and correlate with efficacy/toxicity .

Q. Data Interpretation and Reporting

Q. What frameworks are recommended for interpreting this compound’s conflicting results in COVID-19 vs. acute kidney injury models?

- Causal inference : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess whether observed associations are causative .

- Pathway enrichment analysis : Tools like DAVID or GSEA can highlight shared pathways (e.g., inflammation) versus context-specific mechanisms (e.g., viral entry inhibition) .

- Clinical relevance : Compare preclinical outcomes with biomarkers from ongoing Phase III trials (e.g., NCT04527224) to prioritize translational hypotheses .

Q. How should researchers structure discussion sections to contextualize this compound’s novel mechanisms without overinterpretation?

- Limitations-first approach : Explicitly state model constraints (e.g., lack of humanized immune systems in murine COVID-19 studies) .

- Comparative analysis : Contrast findings with prior MET inhibitors (e.g., cabozantinib) to highlight this compound’s unique attributes (e.g., reduced off-target kinase activity) .

- Hypothesis generation : Propose testable follow-up experiments (e.g., CRISPR screens to identify resistance mechanisms) rather than speculative claims .

Properties

IUPAC Name |

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWAQGURRYJFK-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=NN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070881-42-3 | |

| Record name | Terevalefim [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terevalefim | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEREVALEFIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.